4,4-Di-tert-butylbiphenyl
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Overview
Description
4,4-Di-tert-butylbiphenyl is an organic compound with the molecular formula C20H26. It consists of two benzene rings connected by a single bond, with each benzene ring substituted by a tert-butyl group at the para position. This compound is known for its stability and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Di-tert-butylbiphenyl can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,4-Di-tert-butylbiphenyl undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.
Oxidation: Quinones and other oxidized products.
Reduction: Partially hydrogenated biphenyl derivatives.
Scientific Research Applications
4,4-Di-tert-butylbiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a stabilizer in radical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a model compound in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and as a probe in drug discovery research.
Industry: This compound is employed in the production of polymers, resins, and as an additive in lubricants and fuels
Mechanism of Action
The mechanism of action of 4,4-Di-tert-butylbiphenyl involves its ability to accept electrons from lithium metal to form a radical anion. This radical anion is highly effective in the conversion of alkyl halides to alkyllithiums, which are important intermediates in organic synthesis. The compound’s tert-butyl groups provide steric hindrance, enhancing its stability and reactivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylbiphenyl: Similar structure but with methyl groups instead of tert-butyl groups.
4,4-Di-tert-butyl-1,1’-biphenyl: Another name for 4,4-Di-tert-butylbiphenyl.
1-tert-Butyl-4-(4-tert-butylphenyl)benzene: A synonym for this compound.
Uniqueness
This compound is unique due to its high stability and reactivity, which are attributed to the presence of bulky tert-butyl groups. These groups provide steric protection, making the compound less prone to unwanted side reactions and enhancing its utility in various chemical processes .
Properties
Molecular Formula |
C20H28 |
---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
5,5-ditert-butyl-2-phenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C20H28/c1-18(2,3)20(19(4,5)6)14-12-17(13-15-20)16-10-8-7-9-11-16/h7-14H,15H2,1-6H3 |
InChI Key |
VUVGFTPMYJWXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CC=C(C=C1)C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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